Chemical structure analysis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride
Chemical structure analysis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride
An In-depth Technical Guide to the Chemical Structure Analysis of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride
Introduction: Unveiling the Molecular Architecture
1-Methyl-2-pyridin-3-YL-ethylamine, also known as 1-pyridin-3-ylpropan-2-amine, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a reactive pyridine ring, makes it a valuable building block for synthesizing a range of bioactive molecules, including those targeting neurological disorders.[1] The dihydrochloride salt form enhances its stability and solubility, making it suitable for various research and development applications.
This guide provides a comprehensive, in-depth analysis of the methodologies required for the complete chemical structure elucidation and purity assessment of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to offer insights into the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. The integrity of any research or drug development program hinges on the precise characterization of its core chemical entities; this document serves as a technical blueprint for achieving that certainty.
Core Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount before embarking on any analytical program. These characteristics influence sample preparation, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| Chemical Name | 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride | - |
| Synonyms | 1-pyridin-3-ylpropan-2-amine dihydrochloride | [1] |
| CAS Number | 71271-61-9 (for free base) | [1] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl (C₈H₁₄Cl₂N₂) | [2] |
| Molecular Weight | 209.12 g/mol | [3] |
| Free Base MW | 136.20 g/mol | [1][4] |
| Appearance | Typically a white to off-white or brown crystalline solid or liquid | [1][2] |
| Solubility | Very soluble in water, soluble in ethanol | [2] |
Synthesis, Impurities, and Degradation: A Proactive Approach to Purity
The purity of an active pharmaceutical ingredient (API) or key intermediate is as critical as its identity. Impurities can arise from various sources, including the synthetic route, degradation, or storage. A thorough analysis, therefore, involves not just confirming the primary structure but also identifying and quantifying any potential impurities.
A. Synthetic Considerations and Process-Related Impurities
While specific synthesis routes for 1-Methyl-2-pyridin-3-YL-ethylamine are proprietary, a common approach for analogous structures involves the reduction of an oxime or reductive amination.[5] For instance, a plausible route could start from 3-acetylpyridine. Such processes can introduce impurities, including:
-
Unreacted Starting Materials: Residual 3-acetylpyridine or other precursors.
-
Side-Reaction Products: Isomeric variants or products from incomplete reactions.
-
Reagents and Catalysts: Traces of reducing agents, catalysts (e.g., zinc, palladium), or solvents used during synthesis and purification.[5]
B. Degradation Pathways
Amines, particularly those with pyridine moieties, can be susceptible to oxidative and thermal degradation.[6][7] Potential degradation products may include:
-
Oxidation Products: N-oxides or ring-opened products.
-
Dealkylation Products: Loss of the methyl group.
-
Amides: Formation of formamides or acetamides from reactions with atmospheric components or impurities.[8]
Understanding these potential impurities is crucial for developing specific and sensitive analytical methods capable of detecting them.
Spectroscopic Elucidation: Confirming the Molecular Blueprint
Spectroscopic techniques provide the definitive evidence for the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, offering unambiguous information about the carbon-hydrogen framework.
Expertise & Causality: For a dihydrochloride salt, the sample is typically dissolved in a deuterated solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD), as these readily dissolve the polar salt. The acidic protons of the amine hydrochlorides are often exchangeable and may appear as broad signals or exchange with the solvent, simplifying the spectrum.
¹H NMR (Proton NMR): The proton spectrum will reveal the number of different types of protons and their connectivity.
-
Aromatic Protons (Pyridine Ring): Expect complex multiplets in the δ 7.0-8.5 ppm region, characteristic of a 3-substituted pyridine.
-
Methine Proton (-CH): A multiplet adjacent to the methyl group and the ethyl bridge.
-
Methylene Protons (-CH₂): A multiplet for the protons on the carbon adjacent to the pyridine ring.
-
Methyl Protons (-CH₃): A doublet due to coupling with the adjacent methine proton.
¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments.
-
Pyridine Carbons: Signals in the δ 120-150 ppm range.
-
Aliphatic Carbons: Signals for the -CH, -CH₂, and -CH₃ groups in the upfield region (δ 15-60 ppm).
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD-d₄) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary for full assignment, 2D spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the ¹H NMR signals and assign all proton and carbon signals to the molecular structure.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.
Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for this compound due to its volatility, especially in its free-base form.[9] Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which acts as a molecular fingerprint.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the mass of the free base (C₈H₁₂N₂, MW = 136.10).[4]
-
Key Fragments: A prominent fragment from the cleavage of the C-C bond between the ethyl group and the pyridine ring (benzylic cleavage) is expected.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in methanol. For the dihydrochloride salt, it may be necessary to neutralize with a base to analyze the more volatile free base.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern to confirm the structure.[11]
Chromatographic Techniques: Separation and Purity Assessment
Chromatography is indispensable for separating the target compound from impurities and for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[12]
Expertise & Causality: A reversed-phase (RP-HPLC) method is generally suitable for polar, ionizable compounds like 1-Methyl-2-pyridin-3-YL-ethylamine. The use of a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can provide enhanced retention and separation.[13] An acidic mobile phase with a buffer is chosen to ensure consistent ionization of the amine and pyridine nitrogen, leading to sharp, symmetrical peaks. UV detection is effective due to the UV absorbance of the pyridine ring, typically around 260 nm.[13]
Protocol 3: HPLC Purity Determination
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: Primesep 100 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[13]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate or dilute sulfuric acid).[12][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. Identify and quantify any specified or unspecified impurities against reference standards if available.
Integrated Analytical Workflow
A robust analytical strategy integrates multiple techniques in a logical sequence. No single method provides all the necessary information. The workflow below illustrates a comprehensive approach to characterization.
Caption: Integrated workflow for structural analysis.
This workflow begins with basic tests, moves to chromatographic separation to assess purity and isolate components, and then uses definitive spectroscopic techniques for structural confirmation of the main compound and identification of unknown impurities.
Conclusion
The comprehensive chemical analysis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride requires a multi-faceted approach that leverages the strengths of various modern analytical techniques. From the foundational confirmation of molecular weight and formula by mass spectrometry to the definitive structural mapping by NMR spectroscopy, each method provides a critical piece of the molecular puzzle. Chromatographic methods like HPLC and GC are essential for ensuring the purity of the material, a non-negotiable requirement in its application within the pharmaceutical and agrochemical industries. By following the integrated workflow and detailed protocols outlined in this guide, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and quality of this important chemical building block.
References
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- Liu, F., et al. (2015). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 81(16), 5447-5454.
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- NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook.
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